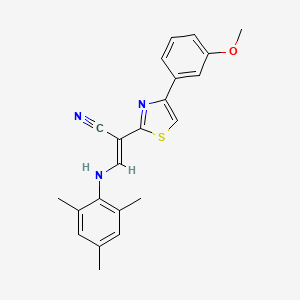

(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS/c1-14-8-15(2)21(16(3)9-14)24-12-18(11-23)22-25-20(13-27-22)17-6-5-7-19(10-17)26-4/h5-10,12-13,24H,1-4H3/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGQUUXSCQGHNT-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Acrylonitrile Moiety: The acrylonitrile group is typically introduced through a Knoevenagel condensation reaction involving a suitable aldehyde and malononitrile.

Introduction of the Mesitylamino Group: The mesitylamino group can be attached through an amination reaction using mesitylamine and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound differs from similar acrylonitrile derivatives primarily in its substitution pattern:

- Thiazol vs. Benzothiazol : Unlike (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles (e.g., compounds 7a–k in ), the target molecule replaces the benzothiazole ring with a thiazol group linked to a 3-methoxyphenyl substituent. This reduces aromatic conjugation but introduces a methoxy group, which is electron-donating and may influence solubility and reactivity .

- Mesitylamino vs. Other Amino Groups: The mesitylamino group contrasts with simpler aryl or heteroaryl amino groups (e.g., pyridinyl in 7f or 4-chlorophenyl in 7g).

Table 1: Substituent Comparison

Physical and Spectral Properties

- Melting Points: Bulky substituents like mesitylamino may lower melting points relative to planar aromatic systems (e.g., 7j with biphenyl, m.p. 191–193°C) .

- Fluorescence : The 3-methoxyphenyl-thiazol group could enhance fluorescence compared to benzothiazol-based derivatives (e.g., BTCNA in ), where extended conjugation increases emission intensity .

Biological Activity

(E)-3-(mesitylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies that highlight its biological significance.

Chemical Structure

The compound features a complex structure that includes a thiazole ring, an acrylonitrile moiety, and an amine functional group. Its structural formula can be represented as follows:

Mechanisms of Biological Activity

The primary biological activities of this compound are linked to its interactions with specific enzymes and receptors in biological systems. Key mechanisms include:

- Inhibition of Cyclooxygenases (COX-1 and COX-2) : The compound has been shown to inhibit the enzymatic activity of COX enzymes, which are crucial in the arachidonic acid pathway leading to prostaglandin synthesis. This inhibition can result in anti-inflammatory effects and pain relief .

- Modulation of Cell Signaling Pathways : It influences various signaling pathways critical for cell survival and proliferation. This modulation can lead to altered gene expression profiles in treated cells, impacting processes such as apoptosis and cell cycle regulation .

The biochemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Weight | 364.44 g/mol |

| Solubility | Soluble in DMSO |

| Log P | 2.5 (moderate lipophilicity) |

| pKa | 7.4 (weak acidity) |

These properties suggest that the compound may have favorable pharmacokinetic characteristics for drug development .

Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various thiazole derivatives, this compound demonstrated significant inhibition of COX-2 activity compared to control groups. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent for inflammatory disorders .

Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The study revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in breast cancer cells. The mechanism was attributed to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival .

Q & A

Q. How do electron-deficient groups (e.g., nitriles) influence the compound’s reactivity in nucleophilic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.